Bis(4-butoxyphenyl) isophthalate
Description
Bis(4-butoxyphenyl) isophthalate is an aromatic ester compound derived from isophthalic acid (benzene-1,3-dicarboxylic acid) and 4-butoxyphenol. Its structure comprises two 4-butoxyphenyl groups esterified at the meta positions of the benzene ring (Figure 1). The butoxy substituents (-OC₄H₉) contribute to its hydrophobic character, while the rigid isophthalate core influences thermal stability and crystallinity. Its synthesis likely involves esterification reactions between isophthaloyl chloride and 4-butoxyphenol, a method common for analogous esters .
Properties
Molecular Formula |
C28H30O6 |
|---|---|
Molecular Weight |
462.5g/mol |
IUPAC Name |
bis(4-butoxyphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H30O6/c1-3-5-18-31-23-10-14-25(15-11-23)33-27(29)21-8-7-9-22(20-21)28(30)34-26-16-12-24(13-17-26)32-19-6-4-2/h7-17,20H,3-6,18-19H2,1-2H3 |
InChI Key |
UDDPAMYVKGHAEE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)OCCCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(2-n-butoxyethyl)phthalate
- Core Structure : Phthalate (benzene-1,2-dicarboxylate) with ortho-substituted ester groups.
- Substituents : Two 2-n-butoxyethyl (-OCH₂CH₂OC₄H₉) chains.
- The aliphatic butoxyethyl groups increase hydrophobicity but may lower thermal stability relative to aromatic 4-butoxyphenyl substituents .
Bis(2-butoxyethyl)adipate
- Core Structure : Adipate (hexanedioate), a linear aliphatic dicarboxylate.
- Substituents : Two 2-butoxyethyl groups.
- Key Differences : The flexible adipate backbone allows for greater conformational freedom, making it suitable for low-temperature plasticizers. However, the absence of aromatic rings reduces rigidity and UV stability compared to this compound .
Bis[2-(4-bromophenyl)-2-oxoethyl] Isophthalate
- Core Structure : Isophthalate (same as the target compound).
- Substituents : 4-Bromophenyl and oxoethyl (-COCH₂-) groups.
- Key Differences: Bromine atoms increase molecular weight (560.19 g/mol vs. 414.49 g/mol for the target compound) and may enhance flame retardancy.
Physicochemical Properties
Research Findings and Functional Insights
- Thermal Stability : Isophthalates generally exhibit higher thermal resistance than phthalates due to meta-substitution, which reduces intramolecular interactions .
- Solubility Trends : Aromatic substituents (e.g., 4-butoxyphenyl) enhance organic solvent compatibility but reduce water solubility compared to aliphatic chains (e.g., butoxyethyl) .
- Environmental Impact : Phthalate esters are under scrutiny for endocrine disruption, whereas isophthalates remain less studied. Regulatory trends suggest increased scrutiny of all aromatic esters .
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